

IMB-XH1 molecular weight and formula

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Compound of Interest

Compound Name: IMB-XH1

Cat. No.: B1675954

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In-Depth Technical Guide: IMB-XH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-XH1 is a small molecule identified as a dual inhibitor of both New Delhi metallo- β -lactamase-1 (NDM-1) and myeloid cell leukemia-1 (Mcl-1). This technical guide provides a comprehensive overview of its known biochemical properties, including its molecular formula and weight. It details its inhibitory activities and presents experimental protocols for assessing its function. Furthermore, this guide illustrates the signaling pathway associated with Mcl-1 inhibition, a critical mechanism in apoptosis regulation.

Core Molecular and Biochemical Properties

IMB-XH1 is a compound with a molecular weight of 333.41 g/mol and a chemical formula of C₁₉H₁₅N₃O₃S. Its primary recognized activities are the inhibition of the metallo- β -lactamase NDM-1 and the anti-apoptotic protein Mcl-1.

Table 1: Physicochemical Properties of IMB-XH1

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₅ N ₃ O ₃ S	
Molecular Weight	333.41 g/mol	
CAS Number	292057-76-2	

NDM-1 Inhibitory Activity

IMB-XH1 was identified as a novel, non-competitive inhibitor of New Delhi metallo- β -lactamase-1 (NDM-1) through a high-throughput screening of 52,100 compounds.[1] NDM-1 is a significant contributor to antibiotic resistance in Gram-negative bacteria. The inhibitory potential of **IMB-XH1** extends to other metallo- β -lactamases as well.

Table 2: In Vitro Inhibitory Activity of IMB-XH1 against Metallo- β -Lactamases

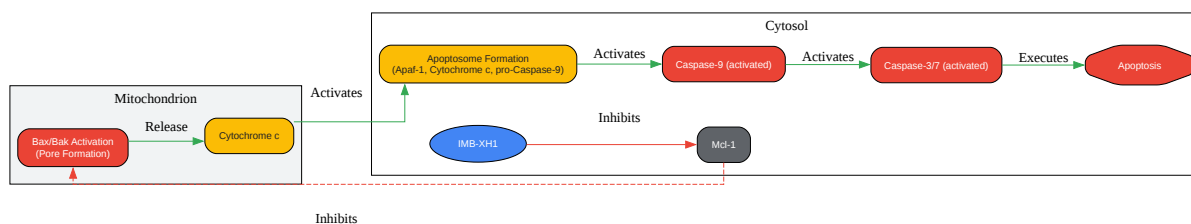
Enzyme	IC50 (μ M)	Reference
NDM-1	0.4637	[2]
IMP-4	3.980	[2]
ImiS	0.2287	[2]
L1	1.158	[2]

Mcl-1 Inhibitory Activity and Apoptosis Signaling

IMB-XH1 is also recognized as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[2] Overexpression of Mcl-1 is associated with cancer development and resistance to chemotherapy. By inhibiting Mcl-1, **IMB-XH1** can promote the intrinsic pathway of apoptosis. This process involves the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Mcl-1 Mediated Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of Mcl-1, leading to apoptosis.



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Caption: Mcl-1 Inhibition Pathway Leading to Apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the activity of **IMB-XH1**.

NDM-1 Enzyme Inhibition Assay (Enzyme Kinetics)

This protocol is designed to determine the inhibitory effect of **IMB-XH1** on NDM-1 activity using a spectrophotometric method with nitrocefin as the substrate.

Materials:

- Purified NDM-1 enzyme
- **IMB-XH1**
- Nitrocefin
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)

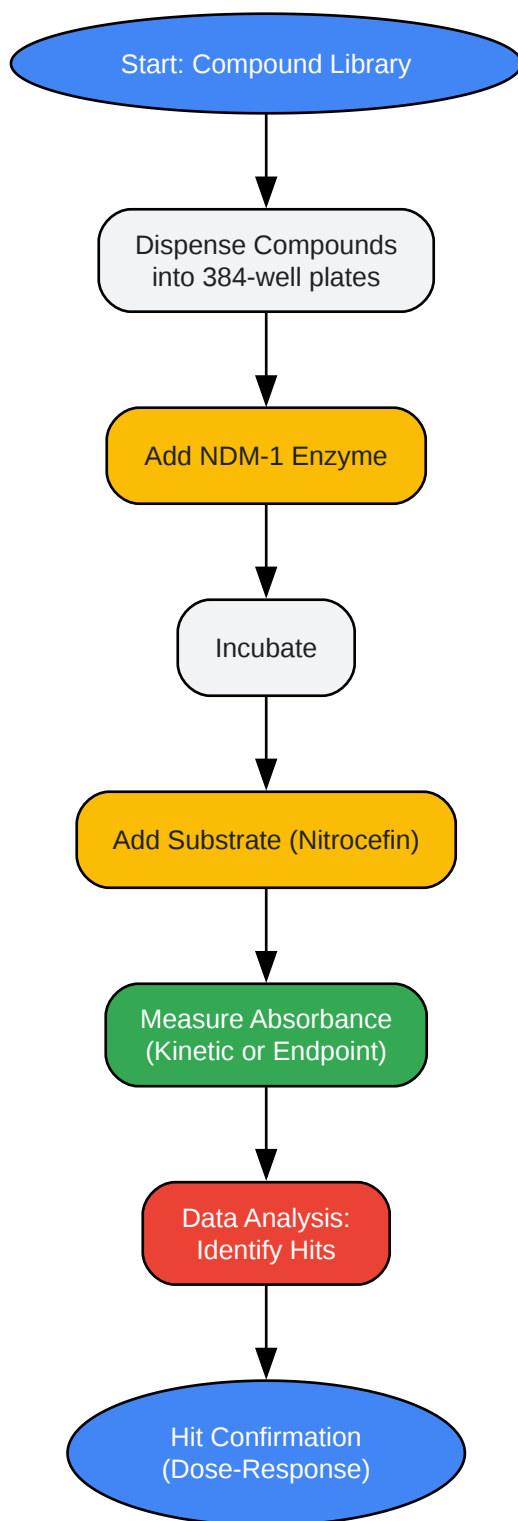
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **IMB-XH1** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add varying concentrations of **IMB-XH1** to the assay buffer.
- Add a constant concentration of NDM-1 enzyme to each well and incubate for a pre-determined time at room temperature.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
- Calculate the initial reaction velocities and determine the IC₅₀ value of **IMB-XH1** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) for NDM-1 Inhibitors

This protocol outlines a general workflow for a high-throughput screen to identify inhibitors of NDM-1.



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